physicochemical properties of 2-Fluoro-3-(trifluoromethyl)cinnamic acid
physicochemical properties of 2-Fluoro-3-(trifluoromethyl)cinnamic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)cinnamic acid
Introduction
In the landscape of modern medicinal chemistry and material science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine-containing substituents can profoundly modulate key molecular properties, including metabolic stability, lipophilicity, and binding affinity, making them invaluable tools in the development of novel therapeutic agents and advanced materials.[1][2][3] This guide provides a comprehensive technical overview of 2-Fluoro-3-(trifluoromethyl)cinnamic acid, a molecule that embodies this principle.
This compound belongs to the cinnamic acid class, known for a wide range of biological activities.[1] Its structure is distinguished by two key fluorine-containing moieties on the phenyl ring: an ortho-fluoro group and a meta-trifluoromethyl group. These electron-withdrawing groups are anticipated to significantly influence the compound's physicochemical profile, which in turn governs its behavior in biological and chemical systems. This document serves as a resource for researchers, offering a synthesis of available data, predictive insights, and robust experimental protocols to facilitate the characterization and application of this and similar chemical entities.
Molecular and Structural Data
A precise understanding of the molecular structure is the foundation for all subsequent physicochemical analysis.
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Chemical Name: (2E)-3-[2-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
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Synonyms: 2-Fluoro-3-(trifluoromethyl)cinnamic acid
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Molecular Structure:
(Note: Image generated based on chemical name)
The structure features a trans-alkene bridge, characteristic of cinnamic acids, connecting the carboxylic acid function to the substituted phenyl ring. The spatial arrangement and electronic effects of the ortho-fluoro and meta-trifluoromethyl groups are critical determinants of the molecule's properties.
Core Physicochemical Properties
Quantitative physicochemical data is essential for predicting a compound's behavior, from reaction kinetics to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile in drug development. While specific experimental data for this exact isomer is limited in publicly available literature, we can compile known data for close structural analogs to provide valuable context and predictive insights.
| Property | Value (2-Fluoro-3-(trifluoromethyl)cinnamic acid) | Context: Data from Structural Analogs | Source |
| Molecular Formula | C₁₀H₆F₄O₂ | C₁₀H₆F₄O₂ (for 2-Fluoro-5-isomer) | [4] |
| Molecular Weight | 234.15 g/mol | 234.15 g/mol (for 2-Fluoro-5-isomer) | [4] |
| Melting Point (°C) | Data not available | 141 - 144 °C (for 4-Fluoro-3-isomer) 118 - 121 °C (for 2-Fluoro-5-isomer) 135 - 137 °C (for 3-CF₃ isomer) | [4][5] |
| pKa (Predicted) | ~4.0 - 4.2 | 4.25 (for 3-CF₃ isomer) | [6] |
| LogP (Predicted) | ~3.0 - 3.5 | 3.5 (for a related ester) 2.2 (for alpha-Fluorocinnamic acid) | [7][8] |
Analysis of Key Physicochemical Parameters
Solubility Profile
Solubility is a critical parameter, particularly for drug candidates, as it directly impacts bioavailability.[9]
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Aqueous Solubility: As a carboxylic acid, 2-Fluoro-3-(trifluoromethyl)cinnamic acid is expected to have low intrinsic solubility in water. The presence of the lipophilic trifluoromethyl group further decreases aqueous solubility.[10] However, its acidic nature means that solubility will be highly pH-dependent. In basic media (pH > pKa), the compound will deprotonate to form the more soluble carboxylate salt. An increase in apparent solubility in basic solution is a key indicator of an acidic solute.[9]
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Organic Solubility: The compound is expected to exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol.[11] This is crucial for its use in synthesis and for preparing stock solutions for biological assays.
Acidity (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which influences its solubility, membrane permeability, and receptor-binding interactions. The carboxylic acid moiety is the primary acidic center. Its acidity is significantly enhanced by the strong electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethyl groups. These groups stabilize the conjugate base (carboxylate) through inductive effects, thereby lowering the pKa relative to unsubstituted cinnamic acid. For context, the predicted pKa of 3-(trifluoromethyl)cinnamic acid is 4.25.[6] The additional ortho-fluoro group in the target molecule would be expected to lower this value further, likely into the range of 4.0-4.2.
Lipophilicity (LogP)
Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an organic (n-octanol) and an aqueous phase.[12] It is a key determinant of a drug's ADME properties.[12][13] According to Lipinski's Rule of 5, an oral drug candidate should ideally have a LogP value of <5.[12] The trifluoromethyl group is known to be a strong lipophilicity enhancer.[1] Therefore, 2-Fluoro-3-(trifluoromethyl)cinnamic acid is expected to be a moderately to highly lipophilic compound, with a predicted LogP likely in the range of 3.0 to 3.5.
Experimental Determination Protocols
To ensure scientific rigor, predicted values must be confirmed by empirical measurement. The following sections provide detailed, field-proven protocols for determining the key physicochemical properties of novel compounds like 2-Fluoro-3-(trifluoromethyl)cinnamic acid.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[14][15] It measures the concentration of a saturated solution in equilibrium with an excess of solid material, providing the most reliable value for a compound's intrinsic solubility.[9]
Methodology:
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Preparation: Prepare buffer solutions at various pH values relevant to the biopharmaceutical classification system (e.g., pH 1.2, 4.5, and 6.8).[16]
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Sample Addition: Add an excess amount of the solid compound to a known volume (e.g., 10 mL) of each buffer in separate glass vials. The key is to ensure undissolved solid remains at the end of the experiment.
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Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies).[16] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the concentration of the solute does not change between successive time points.[16]
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Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration. Caution must be taken to avoid temperature changes or solvent evaporation during this step.
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Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Caption: Workflow for pKa Determination by Potentiometry.
Protocol: LogP Determination (HPLC Method)
Causality: While the shake-flask method is the traditional standard for LogP, HPLC-based methods are faster, require less material, and are less sensitive to impurities, making them ideal for drug discovery settings. [12][17]This method correlates a compound's retention time on a reverse-phase (RP-HPLC) column with its lipophilicity.
Methodology:
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System and Standards: Use a reverse-phase HPLC system with a C18 column. Prepare a set of standard compounds with known LogP values that span a range including the expected LogP of the test compound.
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Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions).
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Calibration Curve: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
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Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
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Generate Correlation: Plot the log(k') values for the standards against their known LogP values. Perform a linear regression to generate a calibration curve.
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Sample Analysis: Dissolve the test compound in the mobile phase, inject it into the HPLC system under the same conditions, and record its retention time.
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LogP Calculation: Calculate the log(k') for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the cinnamic acid backbone, and a broad singlet for the carboxylic acid proton. The coupling patterns and chemical shifts of the aromatic protons will be complex due to the influence of both the fluoro and trifluoromethyl substituents.
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¹³C NMR: The carbon NMR will show distinct signals for the carboxyl carbon, the alkene carbons, and the aromatic carbons. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Data from related isomers can provide guidance on expected chemical shifts. [18][19]* ¹⁹F NMR: This is a crucial technique for fluorinated compounds. The spectrum should show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, confirming their presence.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700-1725 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1350 cm⁻¹ region). * Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of 234.15 g/mol . The fragmentation pattern can provide further structural information.
Synthesis Overview
Cinnamic acids and their derivatives are commonly synthesized via the Knoevenagel condensation. [1]This involves the base-catalyzed reaction between a substituted benzaldehyde and malonic acid. For 2-Fluoro-3-(trifluoromethyl)cinnamic acid, the likely starting materials would be 2-fluoro-3-(trifluoromethyl)benzaldehyde and malonic acid, typically using pyridine as a solvent and piperidine as a catalyst. [20][21]
Safety and Handling
Based on safety data sheets for structurally similar compounds, 2-Fluoro-3-(trifluoromethyl)cinnamic acid should be handled with appropriate care. [5][22]* Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. [23]* Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][22]Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-Fluoro-3-(trifluoromethyl)cinnamic acid is a molecule with significant potential, characterized by physicochemical properties that are heavily influenced by its dual fluorine substitution. It is an acidic, lipophilic compound with expected low aqueous solubility that is highly pH-dependent. Its profile makes it an intriguing candidate for applications in drug discovery, where such properties are often tuned to optimize pharmacokinetic and pharmacodynamic outcomes. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine its core properties, enabling its confident application in synthesis, biological screening, and materials development.
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